2-[3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(3-chlorophenyl)acetamide
Description
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Properties
IUPAC Name |
2-[3-(azepan-1-ylsulfonyl)-2-oxopyridin-1-yl]-N-(3-chlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O4S/c20-15-7-5-8-16(13-15)21-18(24)14-22-10-6-9-17(19(22)25)28(26,27)23-11-3-1-2-4-12-23/h5-10,13H,1-4,11-12,14H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBISDOJJTYCGRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=CN(C2=O)CC(=O)NC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(3-chlorophenyl)acetamide is a complex organic molecule that exhibits potential biological activities due to its unique structural features. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of approximately 357.84 g/mol. The structure includes a dihydropyridine ring, an azepane sulfonyl group, and a chlorophenyl moiety, which contribute to its biological activity.
Biological Activity Overview
Preliminary studies suggest that compounds with similar structures often exhibit significant biological activities. The following sections detail specific activities associated with this compound.
1. Antibacterial Activity
Research indicates that compounds within this structural class may display antibacterial properties. For instance, derivatives have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis. The mechanism often involves inhibition of bacterial cell wall synthesis or disruption of membrane integrity.
| Compound Name | Bacterial Strain | Activity Level | Reference |
|---|---|---|---|
| Compound A | Salmonella typhi | Moderate | |
| Compound B | Bacillus subtilis | Strong |
2. Enzyme Inhibition
The compound has been evaluated for its potential as an enzyme inhibitor. Notably, it may inhibit acetylcholinesterase (AChE) and urease, which are critical targets in treating conditions like Alzheimer's disease and urinary disorders.
- Acetylcholinesterase Inhibition : Compounds similar to the target have shown IC50 values ranging from 0.63 µM to 6.28 µM against AChE.
- Urease Inhibition : The compound exhibits strong inhibitory activity against urease, which is involved in various pathological conditions.
3. Antiviral Activity
Some studies have indicated that structurally related compounds possess antiviral properties, potentially acting against viruses by disrupting their replication processes or inhibiting viral entry into host cells.
The biological activity of the compound can be attributed to several mechanisms:
- Interaction with Biological Targets : The sulfonamide group in the structure enhances binding affinity to target proteins such as enzymes and receptors.
- Molecular Docking Studies : Computational studies suggest favorable interactions with amino acid residues in active sites of target proteins, indicating potential efficacy in drug design.
Case Studies
Several case studies highlight the pharmacological potential of similar compounds:
- Study on Antibacterial Properties : A series of synthesized derivatives were tested for antibacterial activity against multiple strains. Results indicated that modifications to the azepane and sulfonamide groups significantly impacted efficacy.
- Enzyme Inhibition Profiles : Research focused on the enzyme inhibition capabilities demonstrated that certain modifications led to enhanced potency against AChE and urease compared to standard inhibitors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
